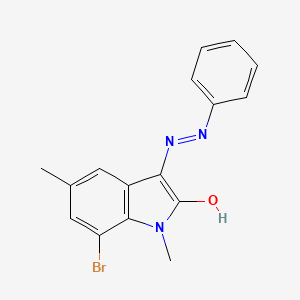![molecular formula C16H18N2OS B3733033 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3733033.png)
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Descripción general
Descripción
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone, also known as PETTQ, is a quinazolinone derivative that has been studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, and its synthesis method has been well established. In
Mecanismo De Acción
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters and ion channels in the brain. It has been found to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons.
Biochemical and Physiological Effects:
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been found to decrease the levels of glutamate in the brain, which is an excitatory neurotransmitter that is involved in the generation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize, and its synthesis method has been well established. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been found to have good bioavailability and can easily cross the blood-brain barrier. However, 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has not been extensively studied in vivo, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in the treatment of neuropathic pain and cancer. Another direction is to study its long-term effects in vivo, as well as its potential for drug-drug interactions. Additionally, further research is needed to understand the mechanism of action of 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone at the molecular level, which could lead to the development of more potent and selective 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also shown potential in the treatment of neuropathic pain, as it has been found to inhibit the activity of voltage-gated sodium channels. Additionally, 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(2-phenylethylsulfanyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCNGAJGJUBMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Phenylethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3732953.png)
![2-[(4-methylbenzyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3732962.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3732974.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732994.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732997.png)
![N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3733001.png)
![N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3733006.png)
![N-(2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733012.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733018.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733019.png)
![4-({2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3733042.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide](/img/structure/B3733057.png)